molecular formula C13H13N3O2S B11714541 (2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B11714541
M. Wt: 275.33 g/mol
InChI Key: KKSDXNUXMFXBOQ-AUWJEWJLSA-N
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Description

The compound (2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of a thiosemicarbazide derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired (2Z) and (2E) isomers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and prop-2-en-1-yl groups.

    Reduction: Reduction reactions can target the hydrazinylidene and thiazolidinone moieties.

    Substitution: The aromatic ring and thiazolidinone core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one is studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are being investigated in the treatment of various diseases. Its interactions with enzymes and receptors are of particular interest in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one lies in its specific structural features, such as the thiazolidinone core and the hydrazinylidene linkage. These features confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

(2E)-2-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13N3O2S/c1-2-4-9-5-3-6-10(12(9)18)7-14-16-13-15-11(17)8-19-13/h2-3,5-7,18H,1,4,8H2,(H,15,16,17)/b14-7-

InChI Key

KKSDXNUXMFXBOQ-AUWJEWJLSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N\N=C\2/NC(=O)CS2)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN=C2NC(=O)CS2)O

Origin of Product

United States

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